

Comparative Guide to the Analytical Characterization of 4-Benzylphenyl 2-chloroethyl ether

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Compound of Interest

Compound Name: 4-Benzylphenyl 2-chloroethyl ether

Cat. No.: B8380088

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This guide provides a comparative overview of analytical methods for the characterization of **4-Benzylphenyl 2-chloroethyl ether**, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in method selection and implementation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance indicators of various analytical techniques for the characterization of **4-Benzylphenyl 2-chloroethyl ether**. This allows for a direct comparison of their suitability for different analytical objectives, such as structural elucidation, purity assessment, and quantitative analysis.

Analytical Technique	Information Provided	Sample Requirements	Key Performance Parameters
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)	Detailed structural information, including the chemical environment of protons and carbons, and connectivity through 2D NMR. Quantitative analysis (qNMR) is also possible.	~5-10 mg dissolved in a deuterated solvent (e.g., CDCl_3).	Resolution: High. Sensitivity: Moderate. Specificity: Very High.
Mass Spectrometry (MS)	Molecular weight determination and structural information through fragmentation patterns.	<1 mg, can be solid, liquid, or in solution.	Resolution: High to Very High (HRMS). Sensitivity: Very High. Specificity: High.
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups present in the molecule.	~1-2 mg, can be neat liquid, solid (as KBr pellet or ATR), or in solution.	Resolution: Moderate. Sensitivity: Moderate. Specificity: Moderate.
High-Performance Liquid Chromatography (HPLC)	Purity assessment, quantification, and separation from impurities.	~1-5 mg dissolved in a suitable solvent.	Resolution: High. Sensitivity: High (with UV detector). Specificity: Moderate to High.
Gas Chromatography-Mass Spectrometry (GC-MS)	Separation of volatile components and their identification by mass spectrometry. Useful for purity and impurity profiling.	<1 mg, must be thermally stable and volatile.	Resolution: Very High. Sensitivity: Very High. Specificity: Very High.
Quantitative NMR (qNMR)	Highly accurate and precise quantification	~10-20 mg with a known amount of an	Accuracy: Very High. Precision: High.

	without the need for a specific reference standard of the analyte.	internal standard.	Specificity: Very High.
Supercritical Fluid Chromatography (SFC)	An alternative to HPLC for the separation of non-polar compounds, offering faster analysis times and reduced solvent consumption. [1] [2] [3]	~1-5 mg dissolved in a suitable solvent.	Resolution: High. Sensitivity: High. Specificity: Moderate to High.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic ethers and can be adapted for **4-Benzylphenyl 2-chloroethyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: Structural elucidation and confirmation.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 10 mg of **4-Benzylphenyl 2-chloroethyl ether** in 0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16.
 - Relaxation Delay: 2 seconds.

- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024.
 - Relaxation Delay: 2 seconds.
- Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: Purity assessment and identification of volatile impurities.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: DB-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Injector Temperature: 280 °C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
- MS Conditions:
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Ionization Energy: 70 eV.

- Mass Range: 40-500 amu.
- Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane. Inject 1 μ L.

High-Performance Liquid Chromatography (HPLC)

- Objective: Determination of purity and quantification.
- Instrumentation: HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 $^{\circ}$ C.
 - Detection Wavelength: 220 nm.
- Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase. Inject 10 μ L.
- Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

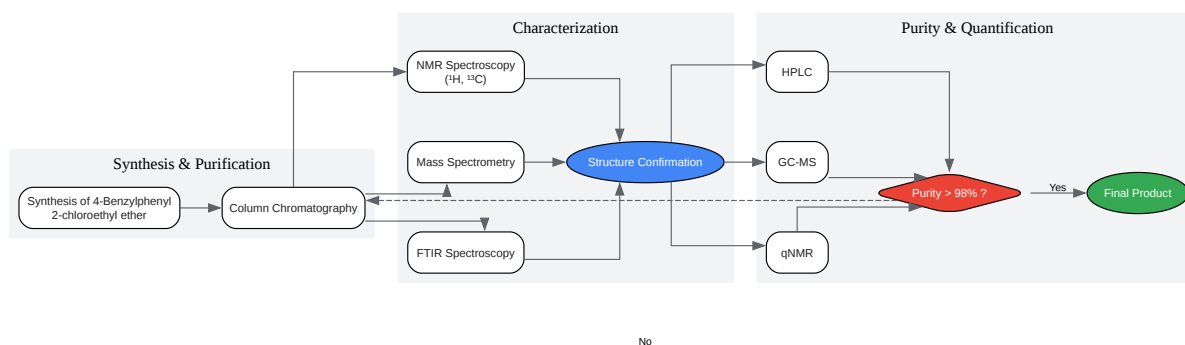
Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: Identification of characteristic functional groups.
- Instrumentation: FTIR spectrometer.
- Sample Preparation:
 - Neat Liquid: Place one drop of the liquid sample between two KBr plates.

- Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
- Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as C-O-C (ether), C-Cl, and aromatic C-H bonds.

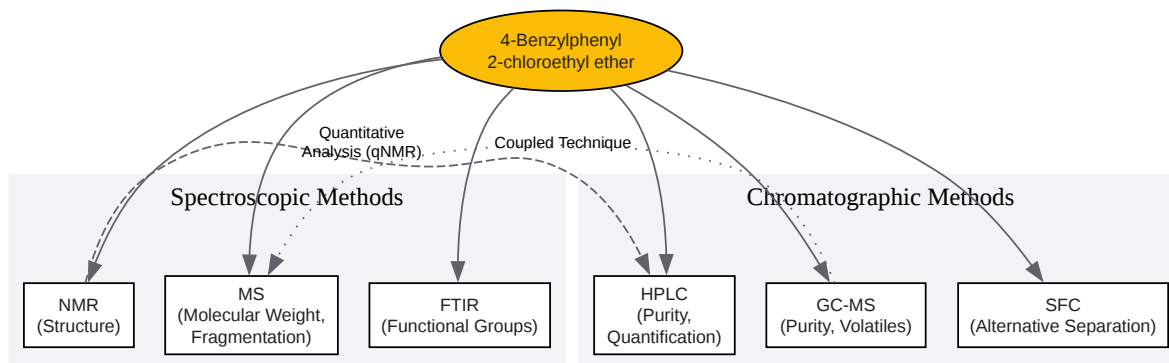
Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of **4-Benzylphenyl 2-chloroethyl ether** and the relationship between different analytical techniques.



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Analytical Workflow for 4-Benzylphenyl 2-chloroethyl ether.



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Interrelationship of Analytical Techniques.

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